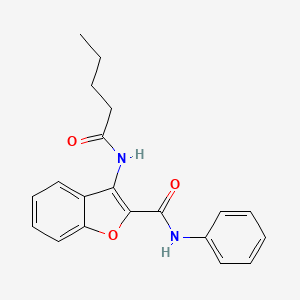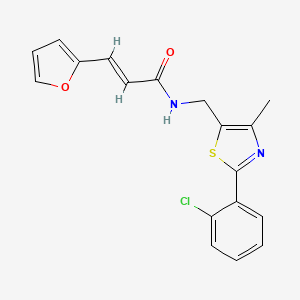
1-(4-Chloropyridin-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloropyridin-2-yl)thiourea is an organosulfur compound with the molecular formula C6H6ClN3S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 4-chloropyridin-2-yl group
作用机制
Target of Action
Thiourea derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets due to their diverse biological applications .
Mode of Action
Thiourea derivatives are known for their ability to form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions . This property might play a role in the interaction of 1-(4-Chloropyridin-2-yl)thiourea with its targets.
Biochemical Pathways
It is known that thiourea derivatives have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis and antimalarial properties . This suggests that this compound may interact with multiple biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Chloropyridin-2-yl)thiourea can be synthesized through the reaction of 4-chloro-2-aminopyridine with thiocyanate compounds. A common method involves the reaction of 4-chloro-2-aminopyridine with ammonium thiocyanate in the presence of a suitable solvent such as ethanol or acetone. The reaction typically proceeds under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
1-(4-Chloropyridin-2-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Thiol derivatives.
科学研究应用
1-(4-Chloropyridin-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
Thiourea: The parent compound, which lacks the pyridine ring substitution.
1-(2-Chloropyridin-4-yl)thiourea: A positional isomer with the chlorine atom at a different position on the pyridine ring.
N-(4-Chlorophenyl)thiourea: A structurally similar compound with a phenyl ring instead of a pyridine ring.
Uniqueness
1-(4-Chloropyridin-2-yl)thiourea is unique due to the presence of the 4-chloropyridin-2-yl group, which imparts distinct electronic and steric properties. This substitution enhances its reactivity and potential biological activities compared to other thiourea derivatives .
属性
IUPAC Name |
(4-chloropyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3S/c7-4-1-2-9-5(3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEAHCQSCSTMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2721466.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2721468.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/new.no-structure.jpg)

![8-(3-chloro-4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721474.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2721478.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2721482.png)

![4-[butyl(methyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2721484.png)
